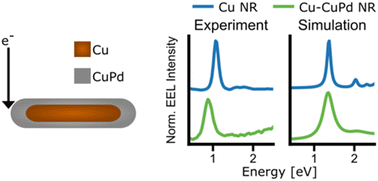Bimetallic copper palladium nanorods: plasmonic properties and palladium content effects†
Nanoscale Advances Pub Date: 2023-10-24 DOI: 10.1039/D3NA00523B
Abstract
Cu is an inexpensive alternative plasmonic metal with optical behaviour comparable to Au but with much poorer environmental stability. Alloying with a more stable metal can improve stability and add functionality, with potential effects on the plasmonic properties. Here we investigate the plasmonic behaviour of Cu nanorods and Cu–CuPd nanorods containing up to 46 mass percent Pd. Monochromated scanning transmission electron microscopy electron energy-loss spectroscopy first reveals the strong length dependence of multiple plasmonic modes in Cu nanorods, where the plasmon peaks redshift and narrow with increasing length. Next, we observe an increased damping (and increased linewidth) with increasing Pd content, accompanied by minimal frequency shift. These results are corroborated by and expanded upon with numerical simulations using the electron-driven discrete dipole approximation. This study indicates that adding Pd to nanostructures of Cu is a promising method to expand the scope of their plasmonic applications.


Recommended Literature
- [1] New fluorene-based chiral copolymers with unusually high optical activity in pristine and annealed thin films†
- [2] Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst †
- [3] The co-reactant role during plasma enhanced atomic layer deposition of palladium†
- [4] Synthesis of a bimetallic conducting nano-hybrid composite of Au–Pt@PEDOT exhibiting fluorescence†
- [5] Structural and conformational study of two solvates of a fulgenic acid derivative†
- [6] Contents list
- [7] Index of contributors
- [8] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [9] Inside front cover
- [10] A chemosensor for micro- to nano-molar detection of Ag+ and Hg2+ ions in pure aqueous media and its applications in cell imaging†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 14132-51-5
-
CAS no.: 108561-00-8









